1-(2-Chlorobenzyl)-4-(4-methylbenzyl)piperazine
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Overview
Description
1-(2-Chlorobenzyl)-4-(4-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2-chlorobenzyl group and a 4-methylbenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-4-(4-methylbenzyl)piperazine typically involves the nucleophilic substitution reaction of piperazine with 2-chlorobenzyl chloride and 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler analog with only a benzyl group attached to the piperazine ring.
1-(2-Chlorobenzyl)piperazine: Contains only the 2-chlorobenzyl group attached to the piperazine ring.
1-(4-Methylbenzyl)piperazine: Contains only the 4-methylbenzyl group attached to the piperazine ring.
Uniqueness
1-(2-Chlorobenzyl)-4-(4-methylbenzyl)piperazine is unique due to the presence of both the 2-chlorobenzyl and 4-methylbenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23ClN2 |
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Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3 |
InChI Key |
MMVPYXCNKXAPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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